![molecular formula C21H24BrClN2O3S B4063227 4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4063227.png)
4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide
Übersicht
Beschreibung
4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide is a useful research compound. Its molecular formula is C21H24BrClN2O3S and its molecular weight is 499.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide is 498.03795 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HIV-1 Infection Prevention
A key application of this compound lies in its potential as a small molecular antagonist for preventing human HIV-1 infection. Cheng De-ju's research outlines the synthesis and structural characterization of related methylbenzenesulfonamide CCR5 antagonists. These compounds, including intermediates synthesized from N-Benzyl-4-piperidone and further reactions, demonstrate bioactivity that could be utilized for drug development against HIV-1 (Cheng De-ju, 2015).
Antagonist for CCR5 Receptor
Further studies by Cheng De-ju in 2014 emphasize the synthesis and characterization of N-allyl-4-piperidyl Benzamide Derivatives. These compounds, created through a series of chemical reactions, also act as non-peptide CCR5 antagonists, which can play a significant role in treating conditions like HIV/AIDS (Cheng De-ju, 2014).
Photodynamic Therapy for Cancer Treatment
M. Pişkin, E. Canpolat, and Ö. Öztürk's 2020 study highlights the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including the compound . These compounds exhibit high singlet oxygen quantum yield and are potential photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antimicrobial Applications
A 2016 study by H. Khalid et al. explores the synthesis and anti-bacterial study of N-substituted derivatives of a related compound, highlighting its moderate to high antimicrobial activity against both Gram-negative and Gram-positive bacteria. This suggests the potential for developing new antimicrobial agents (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, A. Malik, S. Rasool, K. Nafeesa, I. Ahmad, S. Afzal, 2016).
Eigenschaften
IUPAC Name |
4-bromo-N-[(4-chlorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrClN2O3S/c1-16-10-12-24(13-11-16)21(26)15-25(14-17-2-6-19(23)7-3-17)29(27,28)20-8-4-18(22)5-9-20/h2-9,16H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIUVHMDGDNISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.